1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one
Overview
Description
1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C13H14BNO4 It is characterized by the presence of a boronophenoxy group attached to an ethyl chain, which is further connected to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one typically involves the reaction of 4-boronophenol with 2-bromoethylamine, followed by cyclization with a suitable dihydropyridinone precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone.
Substitution: The boronophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include boronic acid derivatives, fully saturated pyridinone compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The boronophenoxy group can form reversible covalent bonds with biological molecules, allowing it to modulate the activity of enzymes and receptors. The dihydropyridinone ring can interact with cellular pathways, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
4-Boronophenol: A precursor in the synthesis of 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one.
2-Bromoethylamine: Another precursor used in the synthesis.
Dihydropyridinone derivatives: Compounds with similar structural features but different substituents.
Uniqueness
This compound is unique due to the presence of both a boronophenoxy group and a dihydropyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[2-(4-oxopyridin-1-yl)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c16-12-5-7-15(8-6-12)9-10-19-13-3-1-11(2-4-13)14(17)18/h1-8,17-18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGGGQHVWIGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2C=CC(=O)C=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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